(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid
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Overview
Description
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a labeled version of lysine, an essential amino acid, where all six carbon atoms are replaced with their carbon-13 isotopes. This isotopic labeling makes it particularly useful in research applications involving metabolic studies and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid typically involves the incorporation of carbon-13 labeled precursors into the lysine biosynthetic pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into lysine through their natural biosynthetic processes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Fermentation tanks are used to cultivate microorganisms in a controlled environment with carbon-13 enriched substrates. The lysine produced is then extracted and purified using standard biochemical techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-acylated lysine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxo-lysine derivatives.
Reduction: Formation of lysinol.
Substitution: Formation of N-acylated lysine derivatives.
Scientific Research Applications
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study protein structure and dynamics.
Biology: Employed in metabolic labeling experiments to trace the incorporation of lysine into proteins.
Medicine: Utilized in studies of protein turnover and degradation in various diseases.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is similar to that of natural lysine. It is incorporated into proteins during translation, where it plays a crucial role in protein structure and function. The carbon-13 labeling allows researchers to track its incorporation and study the dynamics of protein synthesis and degradation.
Comparison with Similar Compounds
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is unique due to its complete carbon-13 labeling. Similar compounds include:
(2S)-2,6-diaminohexanoic acid: The natural, unlabeled form of lysine.
(2S)-2,6-diamino(1-13C)hexanoic acid: Lysine labeled with carbon-13 at a single position.
(2S)-2,6-diamino(1,2-13C2)hexanoic acid: Lysine labeled with carbon-13 at two positions.
The complete labeling of this compound provides a more comprehensive tool for studying complex biological processes compared to partially labeled analogs.
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
KDXKERNSBIXSRK-IQUPZBQQSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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